N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
The compound is a complex organic molecule that contains a 2,3-dihydrobenzofuran moiety, a trifluoromethylphenyl group, and an oxalamide group. The 2,3-dihydrobenzofuran is a type of benzofuran, a bicyclic compound made up of a benzene ring fused to a furan ring . The trifluoromethylphenyl group is a phenyl group (a benzene ring) with a trifluoromethyl (-CF3) substituent. Oxalamide is a type of amide, which is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The 2,3-dihydrobenzofuran moiety would introduce a degree of three-dimensionality to the molecule, and the oxalamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents present. The benzofuran and phenyl rings might undergo electrophilic aromatic substitution reactions, and the oxalamide group could be involved in various reactions typical of amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its size, shape, functional groups, and the presence of any chiral centers .Scientific Research Applications
Synthesis and Chemical Properties
- Novel Synthesis Approaches: Research demonstrates innovative methods for synthesizing 3-substituted 2,3-dihydrobenzofurans, offering potential utility in drug discovery by exploiting ortho-quinone methide intermediates for regioselective synthesis (Abdul kadar Shaikh & G. Varvounis, 2014).
Biological Activity and Therapeutic Potential
Neuroprotective Properties
A study investigating the effects of certain Na+/Ca2+ exchange inhibitors highlighted the therapeutic potential of compounds structurally related to dihydrobenzofurans in protecting against hypoxia/reoxygenation-induced neuronal damage, suggesting a promising avenue for neuroprotective drug development (T. Iwamoto & S. Kita, 2006).
Anticancer Activity
Research into sulfur-containing heterocyclic analogs, including those related to benzofuran structures, has shown that these compounds can induce apoptosis and cell cycle arrest in cancer cells, providing a basis for the development of new anticancer therapies (B. Haridevamuthu et al., 2023).
Environmental and Material Science Applications
- Polymer Development: Research has explored the synthesis of polybenzimidazoles containing ether linkages and bulky substituents for use in high-temperature proton exchange membrane fuel cells, demonstrating the utility of dihydrobenzofuran derivatives in creating materials with high thermal and chemical stability (Jyh‐Chien Chen et al., 2016).
Safety And Hazards
Future Directions
Benzofuran derivatives are a focus of research due to their diverse pharmacological activities, and they are the basic building blocks for drug synthesis and chemical raw materials . Therefore, compounds like the one you mentioned could potentially be of interest in the development of new drugs or therapies .
properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4/c20-19(21,22)13-2-1-3-14(9-13)24-18(27)17(26)23-10-15(25)11-4-5-16-12(8-11)6-7-28-16/h1-5,8-9,15,25H,6-7,10H2,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYLMCALKBPDNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC(=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide |
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